molecular formula C13H20ClNO2 B1519492 [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1171219-66-1

[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride

Cat. No. B1519492
M. Wt: 257.75 g/mol
InChI Key: QNIRSFWYAQMJOX-UHFFFAOYSA-N
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Description

“[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride” is a chemical compound with the IUPAC name [4-(Cyclopentyloxy)phenyl]methanamine hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H . This indicates that the compound has a molecular weight of 257.76 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.76 .

Scientific Research Applications

Ventricular Arrhythmia Research

The compound methoxamine hydrochloride, which shares a similar methoxyphenyl group with the target chemical, has been studied for its effects in terminating attacks of supraventricular tachycardia, suggesting its potential application in cardiovascular research, particularly in the study of ventricular arrhythmias (Shector, McLaughlin, & Dowling, 1955).

Luminescent Platinum(II) Complexes

Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, incorporating a methoxyphenyl group, demonstrates applications in the field of inorganic chemistry and materials science, particularly in the study of metal-metal and ligand-ligand interactions (Lai et al., 1999).

Catecholamine Metabolism

Studies on the metabolism of catecholamines have explored compounds with methoxyphenyl components. This research is vital in understanding biochemical pathways related to neurotransmitters and could have implications in the study of neurological disorders and mental health (Mathieu et al., 1980).

Antidepressant Biochemical Profile

Compounds structurally related to the target chemical, such as Wy-45,030, have been investigated for their neurochemical profile, predictive of antidepressant activity. This research could inform the development of new antidepressants with fewer side effects (Muth et al., 1986).

Pharmacological Interactions

Research on pharmacological interactions, particularly involving compounds with methoxyphenyl components, is significant in the field of drug development and safety, helping to understand how different drugs might interact in the body (Farré et al., 2007).

Antitumor and Molecular Docking Studies

Compounds derived from methoxyphenyl groups have been studied for their potential antitumor activity and interactions with cancer-related proteins, providing insights into the development of new cancer therapeutics (Dimić et al., 2022).

Corrosion Control in Materials Science

Research on derivatives of methoxyphenyl groups, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown applications in corrosion control of metals, indicating potential in materials science and engineering (Bentiss et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(4-cyclopentyloxy-3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRSFWYAQMJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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